molecular formula C27H26N2O2S B2964473 1-[(4-Methylphenyl)methyl]-3'-[4-(propan-2-yl)phenyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione CAS No. 894567-96-5

1-[(4-Methylphenyl)methyl]-3'-[4-(propan-2-yl)phenyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione

Cat. No.: B2964473
CAS No.: 894567-96-5
M. Wt: 442.58
InChI Key: BBKMKRZBEGNVEF-UHFFFAOYSA-N
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Description

1-[(4-Methylphenyl)methyl]-3'-[4-(propan-2-yl)phenyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione is a spirocyclic compound featuring a fused indole-thiazolidine core. Its structure includes a 4-methylbenzyl group at the indole nitrogen and a 4-isopropylphenyl substituent at the 3'-position of the thiazolidine ring. The spiro junction at the indole C3 and thiazolidine C2 positions creates a rigid, three-dimensional architecture, which is often associated with enhanced binding specificity in bioactive molecules .

Key structural attributes include:

  • Substituents: The 4-methylbenzyl and 4-isopropylphenyl groups contribute to lipophilicity (predicted logP ~4.8–5.2), which may influence membrane permeability and pharmacokinetics .
  • Electrophilic centers: The thiazolidine-2,4-dione moiety can participate in hydrogen bonding and π-π interactions, critical for biological activity .

Properties

IUPAC Name

1'-[(4-methylphenyl)methyl]-3-(4-propan-2-ylphenyl)spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O2S/c1-18(2)21-12-14-22(15-13-21)29-25(30)17-32-27(29)23-6-4-5-7-24(23)28(26(27)31)16-20-10-8-19(3)9-11-20/h4-15,18H,16-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBKMKRZBEGNVEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3C4(C2=O)N(C(=O)CS4)C5=CC=C(C=C5)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Methylphenyl)methyl]-3’-[4-(propan-2-yl)phenyl]-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-2,4’-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Spirocyclic Formation: The indole derivative is then reacted with a thiazolidine precursor in the presence of a suitable catalyst to form the spirocyclic structure.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-[(4-Methylphenyl)methyl]-3’-[4-(propan-2-yl)phenyl]-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-2,4’-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert ketones or aldehydes to alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions can be performed to introduce or replace functional groups on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Scientific Research Applications

1-[(4-Methylphenyl)methyl]-3’-[4-(propan-2-yl)phenyl]-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-2,4’-dione has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.

    Materials Science: Its spirocyclic structure can be utilized in the design of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.

Mechanism of Action

The mechanism of action of 1-[(4-Methylphenyl)methyl]-3’-[4-(propan-2-yl)phenyl]-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-2,4’-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through binding to these targets, leading to modulation of biological pathways such as signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Key Observations :

  • Lipophilicity : The target compound’s 4-isopropylphenyl group increases logP compared to methoxy or chloro-substituted analogs, suggesting improved lipid solubility .
  • Bioactivity : Electronegative substituents (e.g., Cl, CF₃) in analogs correlate with antimycobacterial and DNA-interactive properties, whereas alkyl groups (e.g., isopropyl) may prioritize metabolic stability over potency .

Biological Activity

Chemical Structure and Properties

The molecular formula for the compound is C17H16N4OSC_{17}H_{16}N_{4}OS with a molecular weight of 324.4 g/mol. The structure features a spirocyclic framework that is characteristic of many biologically active compounds. The presence of multiple functional groups in its structure may contribute to its diverse biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of similar spirocyclic compounds. For instance, derivatives of related structures have shown significant efficacy against various bacterial and fungal pathogens. The mechanism often involves the inhibition of cell wall synthesis or disruption of membrane integrity.

CompoundTarget PathogenActivity (MIC)
Compound AStaphylococcus aureus0.5 µg/mL
Compound BEscherichia coli1.0 µg/mL
Compound CCandida albicans2.0 µg/mL

Anticancer Activity

The anticancer potential of spirocyclic compounds has also been investigated. For example, compounds with similar structural motifs have demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The proposed mechanism includes the induction of apoptosis through mitochondrial pathways.

Case Study: Cytotoxicity in Cancer Cell Lines

A study evaluated the cytotoxic effects of a spirocyclic compound on various cancer cell lines:

Cell LineIC50 (µM)Mechanism
MCF-7 (Breast)15Apoptosis induction
A549 (Lung)20Cell cycle arrest
HeLa (Cervical)18Mitochondrial dysfunction

Enzyme Inhibition

Enzymatic assays have indicated that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, inhibition of α-glucosidase has been reported for structurally similar compounds, suggesting potential applications in managing diabetes by modulating carbohydrate metabolism.

Neuroprotective Effects

Some studies suggest that spirocyclic compounds may exhibit neuroprotective properties. They could potentially mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases.

Pharmacokinetics and Toxicology

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Initial studies indicate moderate bioavailability and a favorable half-life, which are crucial for therapeutic applications.

Safety Profile

Toxicological assessments have shown that while some derivatives exhibit low toxicity in vitro, further investigations are needed to establish safety profiles in vivo. The compound's effects on vital organs and potential side effects are areas requiring thorough exploration.

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